molecular formula C9H8BrClO3 B6294653 6-Bromo-2-chloro-3-ethoxybenzoic acid CAS No. 2379321-62-5

6-Bromo-2-chloro-3-ethoxybenzoic acid

Cat. No.: B6294653
CAS No.: 2379321-62-5
M. Wt: 279.51 g/mol
InChI Key: SESDNENLASZFJU-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-ethoxybenzoic acid is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.51 g/mol. This compound is used in various scientific research and development applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-ethoxybenzoic acid typically involves the bromination and chlorination of 3-ethoxybenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pH levels to ensure the selective substitution of hydrogen atoms with bromine and chlorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-ethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine or chlorine atoms.

    Oxidation and Reduction Reactions: Products include quinones and hydroquinones, respectively.

Scientific Research Applications

6-Bromo-2-chloro-3-ethoxybenzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chlorobenzoic acid
  • 3-Ethoxybenzoic acid
  • 2-Chloro-3-ethoxybenzoic acid

Uniqueness

6-Bromo-2-chloro-3-ethoxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties compared to similar compounds. This dual halogenation allows for versatile applications in various chemical reactions and research fields.

Properties

IUPAC Name

6-bromo-2-chloro-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESDNENLASZFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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